Benzyl (3s)-3-{[(tert-butoxy)carbonyl](methyl)amino}pyrrolidine-1-carboxylate
Overview
Description
“Benzyl (3s)-3-{(tert-butoxy)carbonylamino}pyrrolidine-1-carboxylate” is a complex organic compound. It contains a benzyl group, which is a resonance-stabilized carbocation . The compound also contains a tert-butoxycarbonyl group, which finds large applications in synthetic organic chemistry .
Synthesis Analysis
The synthesis of such compounds often involves the introduction of the tert-butoxycarbonyl group into a variety of organic compounds. This can be achieved using flow microreactor systems, which are more efficient, versatile, and sustainable compared to batch processes . Additionally, carbamate synthesis by amination or carboxylation is a common method for creating compounds like this .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The benzyl group is a resonance-stabilized carbocation , and the tert-butoxycarbonyl group is a bulky group that can influence the reactivity of the compound .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the tert-butoxycarbonyl and benzyl groups. The tert-butoxycarbonyl group is known for its unique reactivity pattern . The benzyl group, being a resonance-stabilized carbocation, can also influence the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the tert-butoxycarbonyl group could make the compound relatively bulky and could influence its solubility and reactivity .Scientific Research Applications
Metabolic Pathway Analysis
The compound has been involved in the study of metabolic pathways of certain prostaglandin E2 agonists. For instance, CP-533,536, an EP2 receptor-selective prostaglandin E2 agonist, undergoes metabolism that involves oxidation of tert-butyl moiety forming metabolites. The study detailed the process of oxidation and identified unusual metabolites resulting from C-demethylation of the tert-butyl group, providing valuable insights into the metabolism of such compounds (Prakash et al., 2008).
Chemical Synthesis and Structural Analysis
The compound has been used in various chemical synthesis processes and structural analyses. For example:
It played a role in nucleophilic [3+3]-additions of N-Unsubstituted enamine to monocyclic 1H-Pyrrole-2,3-diones, facilitating the formation of complex heterocyclic systems and providing insights into the reaction mechanisms of such additions (Denislamova et al., 2008).
In another study, it was involved in the isolation and characterization of certain intermediates critical for 1,3-dipolar cycloadditions, offering a deep dive into the reactivity and potential applications of such intermediates in synthetic chemistry (Škof et al., 2002).
Its synthesis and crystal structure were explored to understand the conformation and intermolecular interactions, contributing to the field of crystallography and molecular design (Naveen et al., 2007).
It also served as a key component in redox-annulations with α,β-unsaturated carbonyl compounds, showcasing its utility in the generation of cyclic amines and facilitating the study of reaction pathways and product formation (Kang et al., 2015).
Its derivatives were analyzed for potential calcium-channel antagonist activity, highlighting the compound's significance in the development and study of new bioactive molecules (Linden et al., 2011).
These references provide a glimpse into the diverse research applications of Benzyl (3s)-3-{(tert-butoxy)carbonylamino}pyrrolidine-1-carboxylate, underscoring its significance in scientific studies ranging from metabolic pathway analysis to chemical synthesis and structural examination.
Future Directions
Mechanism of Action
Target of Action
Compounds with a tert-butoxycarbonyl (boc) group are often used in organic chemistry as a protecting group for amines .
Mode of Action
The Boc group in the compound can protect an amine from reacting with other reagents during a chemical reaction. After the reaction is complete, the Boc group can be removed to free the amine .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, including pH, temperature, and the presence of other chemicals. For example, the stability of the Boc group can be affected by acidic conditions .
Properties
IUPAC Name |
benzyl (3S)-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-16(21)19(4)15-10-11-20(12-15)17(22)23-13-14-8-6-5-7-9-14/h5-9,15H,10-13H2,1-4H3/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLYNTQEYZSUCL-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCN(C1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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